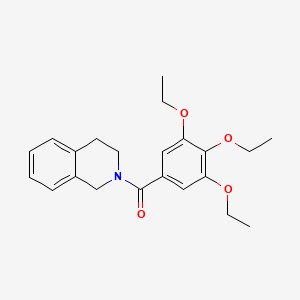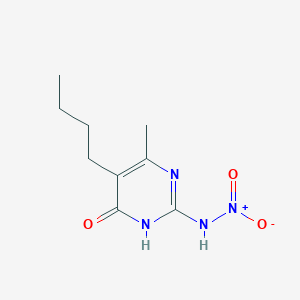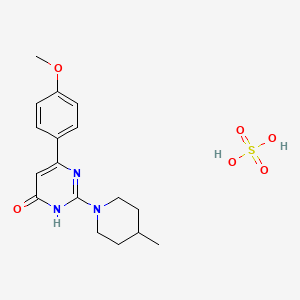
2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
説明
The compound “2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound similar to quinoline . The “2-(3,4,5-triethoxybenzoyl)” part suggests that it has a benzoyl group (a type of acyl group derived from benzoic acid) attached to the isoquinoline at the 2-position. This benzoyl group is further substituted with ethoxy groups at the 3, 4, and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a benzoyl group, and three ethoxy groups. The isoquinoline ring is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The benzoyl group is a carbonyl group (C=O) attached to a benzene ring, and the ethoxy groups are oxygen-linked ethyl groups (–O–CH2–CH3) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the isoquinoline ring, the benzoyl group, and the ethoxy groups. The isoquinoline ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The carbonyl group in the benzoyl moiety could undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy groups would likely increase its solubility in organic solvents compared to isoquinoline itself .科学的研究の応用
Electrochemical Oxidation and Synthesis
- The study by Sainsbury and Todd (1992) investigates the electrochemical oxidation of related compounds to 2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. Their research focuses on the anodic oxidation of similar tetrahydroisoquinoline derivatives and attempts to synthesize 2-acyl-4-benzyl-1,2,3,4-tetrahydroisoquinolines, which are relevant to the chemical class of interest (Sainsbury & Todd, 1992).
Pharmaceutical Research and Synthesis
- Research led by Hagihara et al. (2007) explores the synthesis of similar tetrahydroisoquinoline derivatives. These compounds, including variants of 1,2,3,4-tetrahydroisoquinoline, have been studied as potential alpha(2C)-adrenergic receptor antagonists. This research contributes to understanding how these chemical structures can be modified for specific pharmaceutical applications (Hagihara et al., 2007).
Chemical Functionalization Studies
- The work by Ngouansavanh and Zhu (2007) examines an Ugi-type reaction involving tetrahydroisoquinoline, which is a structural component of the chemical . Their study focuses on the functionalization of tetrahydroisoquinoline, demonstrating the versatility of this compound in chemical synthesis (Ngouansavanh & Zhu, 2007).
Approaches to Derivative Synthesis
- Sobarzo-Sánchez et al. (2010) present new approaches to synthesizing tetrahydroisoquinoline derivatives, which are structurally related to the compound of interest. Their research provides insights into the synthesis of various derivatives that could potentially be applied in different scientific and pharmaceutical contexts (Sobarzo-Sánchez et al., 2010).
Catalytic Reactions and Synthesis Techniques
- Dang, Zheng, and Liang (2017) explore the catalytic reactions involving tetrahydroisoquinoline derivatives. Their study on the sulfuration reaction of these compounds in the presence of copper catalysts contributes to the understanding of how these chemicals can be synthesized and manipulated for specific purposes (Dang, Zheng, & Liang, 2017).
Reductive Amination and Functionalization
- Bracher, Glas, and Wirawan (2021) focus on a synthesis protocol for N-Aryl-1,2,3,4-tetrahydroisoquinolines, which are closely related to the compound . Their research highlights a method for introducing functional groups onto the tetrahydroisoquinoline framework, demonstrating the compound'spotential for varied chemical modifications and applications (Bracher, Glas, & Wirawan, 2021).
One-Pot Synthesis Techniques
- The study by Locher and Peerzada (2000) presents a one-pot synthesis method for N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. This research contributes to the understanding of efficient synthesis methods for structurally related compounds, which could be applicable to the synthesis of 2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline (Locher & Peerzada, 2000).
Redox Reactions in Synthesis
- Research conducted by Nguyen, Ermolenko, and Al‐Mourabit (2016) explores redox condensations involving tetrahydroisoquinoline, a key structural component of the compound . This study offers insights into the chemical reactions and synthetic pathways that could be relevant for the synthesis and modification of 2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline (Nguyen, Ermolenko, & Al‐Mourabit, 2016).
Coordination Chemistry and Catalysis
- Zhu, Pang, and Parkin (2008) investigate the coordination of aromatic heterocyclic nitrogen compounds to molybdenum, which is relevant for understanding the chemical behavior and potential applications of compounds like 2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline in catalysis and material science (Zhu, Pang, & Parkin, 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-25-19-13-18(14-20(26-5-2)21(19)27-6-3)22(24)23-12-11-16-9-7-8-10-17(16)15-23/h7-10,13-14H,4-6,11-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYIMMOMBXPCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(3,4,5-triethoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B3733983.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3733996.png)
![4-fluoro-N-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B3734004.png)

![5-[2-(cyclopentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734017.png)
![6-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3734021.png)
![6-{1-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B3734029.png)
![2-methyl-6-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B3734045.png)

![5-{[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3734053.png)
![5-(2-biphenylyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734055.png)
![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B3734067.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3734079.png)
